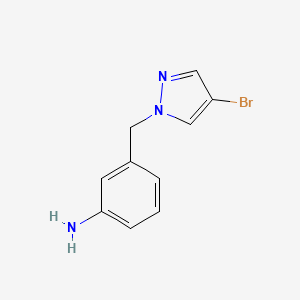

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline” is a chemical compound with the empirical formula C10H10BrN3. It has a molecular weight of 252.11 . It is typically available in solid form .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis

The SMILES string representation of this compound is BrC1=CN(N=C1)CC2=CC(N)=CC=C2 . This provides a text-based representation of the compound’s structure.Physical And Chemical Properties Analysis

“3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline” is a solid compound . Its molecular weight is 252.11, and its empirical formula is C10H10BrN3 .Scientific Research Applications

Synthesis of New Compounds

“3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline” is used as a starting material in the synthesis of new compounds . It’s a key component in the production of 1,4’-bipyrazoles .

Production of Inhibitors

This compound is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These inhibitors can be used in a variety of medical and biological applications.

Biological Activities

A study has shown that pyrazoline derivatives, which can be synthesized from this compound, have confirmed biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Oxidative Stress Research

The compound plays a role in research related to oxidative stress . Oxidative stress is linked to disease development, and this compound can be used to study the effects of oxidative stress on different cellular components .

Neurological Research

“3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline” is used in neurological research, particularly in studies related to acetylcholinesterase (AchE) . AchE is a principal enzyme in the cholinergic nervous system, and reduced activity of AchE can lead to dramatic behavioral changes and body movement impairment .

Industrial Applications

Due to its unique physical and chemical properties, “3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline” has gained significant attention in industrial applications. It’s an attractive choice for various applications, although the specifics are not detailed in the source.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that such compounds can form intermolecular interactions with target molecules, potentially altering their function .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline . These factors can include pH, temperature, and the presence of other compounds, among others.

properties

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTGPJCVSUEYNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.